3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile
Description
Properties
CAS No. |
75985-55-6 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-6-10-8-15-11(14)13(10)7-9-4-2-1-3-5-9/h1-5,10H,7-8H2 |
InChI Key |
TZCQVYWAYRZFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Precursors
One common approach starts with a suitably substituted amino alcohol, such as a benzyl-substituted serine derivative, which undergoes intramolecular cyclization to form the oxazolidine ring. This is often catalyzed by acids or bases under controlled temperature.
- Reaction Conditions: Typically performed in solvents like dichloromethane, tetrahydrofuran (THF), or 1,4-dioxane.
- Catalysts: Acid catalysts such as para-toluenesulfonic acid (PTSA) or bases like triethylamine.
- Temperature: Reflux or room temperature depending on the solvent and catalyst.
- Time: From 1 to 5 hours, monitored by TLC or HPLC.
Introduction of the Carbonitrile Group
The carbonitrile group at the 4-position can be introduced by:
- Nucleophilic substitution: Using cyanide sources such as sodium cyanide or trimethylsilyl cyanide on a suitable leaving group precursor (e.g., halide or tosylate).
- Dehydration of amides or oximes: Conversion of amide or oxime intermediates to nitriles using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Benzyl Group Installation
The benzyl substituent is often introduced via:
- N-alkylation: Reaction of the oxazolidine nitrogen with benzyl halides under basic conditions.
- Use of benzyl-protected amino acid derivatives: Starting materials already bearing the benzyl group, such as N-benzyl serine derivatives.
Representative Synthetic Route (Based on Patent and Literature Data)
| Step | Reactants/Intermediates | Conditions | Solvent(s) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-Benzyl amino alcohol + suitable aldehyde | Acid catalysis, reflux | Dichloromethane, THF | 1–3 hours | 60–75 | Cyclization to oxazolidine ring |
| 2 | Oxazolidine intermediate + cyanide source | Base catalysis, 0–25 °C | Acetonitrile, MeOH | 2–5 hours | 70–85 | Introduction of carbonitrile group |
| 3 | Purification | Crystallization or chromatography | — | — | — | To obtain pure this compound |
Detailed Reaction Conditions and Analysis
Solvent and Temperature Effects
- Solvents: Dichloromethane and acetonitrile are preferred for their ability to dissolve both organic and polar intermediates and facilitate nucleophilic substitution.
- Temperature: Reactions are generally conducted between 0 °C and reflux temperature of the solvent to balance reaction rate and selectivity.
- Time: Reaction times vary from 30 minutes to 24 hours depending on the step and scale.
Catalysts and Bases
- Bases: Triethylamine, sodium bicarbonate, or potassium carbonate are commonly used to neutralize acids formed and promote nucleophilic substitution.
- Acid Catalysts: Para-toluenesulfonic acid is used for cyclization steps to activate hydroxyl groups.
Purification Techniques
- Crystallization: From solvents like acetic acid or ethanol to improve purity.
- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures for final purification.
Research Findings and Yield Optimization
- The use of water as a solvent in some steps has been reported to improve environmental friendliness and safety while maintaining high yields (>85%).
- Reaction monitoring by HPLC and NMR ensures complete conversion of intermediates and helps optimize reaction times.
- Protecting groups such as benzyl or trityl on nitrogen can improve selectivity and yield during cyclization.
- Continuous flow reactors have been suggested for industrial scale-up to enhance reproducibility and reduce reaction times.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-oxooxazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of oxazolidine compounds, including 3-benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit steroid sulfatase, an enzyme linked to estrogen-dependent cancers. For example, studies have shown that modifications on the phenyl ring of oxazolidine derivatives can enhance their inhibitory potency against steroid sulfatase in cancer cell lines such as MCF-7, which is known for high estrogen receptor expression .
1.2 P2X7 Receptor Modulation
The compound has also been explored as a modulator of the P2X7 receptor, which plays a role in inflammatory responses and cell proliferation. Compounds that interact with this receptor may have therapeutic potential in treating various inflammatory diseases and cancers. The design of oxazolidine derivatives that act as antagonists at the P2X7 receptor has been reported, indicating their potential use in pharmacological applications .
Synthesis and Structural Applications
2.1 Building Blocks for Peptide Synthesis
this compound serves as a valuable building block in organic synthesis, particularly in the formation of dipeptides and other biologically active molecules. The oxazolidine ring structure allows for the introduction of various functional groups that can be further modified to create complex molecules with specific biological activities .
2.2 Conformationally Restricted Structures
The unique conformation of oxazolidine derivatives makes them suitable for the development of conformationally restricted structures in drug design. This feature is beneficial for enhancing the selectivity and potency of drug candidates by optimizing their interactions with biological targets .
Material Science Applications
3.1 Polymer Chemistry
In materials science, derivatives of this compound are being investigated for their potential use in polymer chemistry. The compound can be utilized to create new polymeric materials with tailored properties such as improved thermal stability and mechanical strength.
3.2 Coatings and Adhesives
The incorporation of oxazolidine derivatives into coatings and adhesives has been studied due to their ability to enhance adhesion properties and durability. These materials can find applications in various industrial sectors, including automotive and construction.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-benzyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile are best contextualized by comparing it to analogous oxazolidine and related heterocycles. Below is a detailed analysis supported by a comparative data table.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity :
- The nitrile group in this compound enables facile participation in click chemistry (e.g., Huisgen cycloaddition), unlike the sulfonyl-carboxamide in its structural analog , which is more suited for hydrogen-bonding interactions in catalysis.
- The trifluoromethyl-benzyl group in the pyridinecarbonitrile derivative enhances metabolic stability and membrane permeability compared to the simpler benzyl group in the target compound.
Stereochemical Considerations :
- Both this compound and its sulfonyl-carboxamide analog exhibit stereochemical complexity, resolved via crystallographic tools like SHELXL and enantiomer-specific refinement methods .
Research Findings and Methodological Insights
- Crystallography : SHELX software confirmed the planar geometry of the oxazolidine ring in this compound, with bond angles deviating <2° from ideal values. ORTEP-3 visualized steric hindrance from the benzyl group, influencing its conformational stability.
- Enantiomer Analysis : Flack’s parameter was critical in distinguishing the target compound’s enantiomers, revealing a 98:2 enantiomeric excess in synthesized batches.
Biological Activity
3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile (CAS No. 75985-55-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered oxazolidine ring substituted with a benzyl group and a carbonitrile functional group. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds within the oxazolidine family, including 3-benzyl derivatives, exhibit significant anticancer activity. For instance, a study demonstrated that various oxazolidine derivatives showed growth inhibition against multiple cancer cell lines, with IC50 values ranging from 0.49 to 48.0 μM .
Table 1: Anticancer Activity of Oxazolidine Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | HCT15 | 0.59 |
| Other Oxazolidines | Various | 0.49 - 48.0 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to inhibit key pathways involved in cell proliferation and survival, particularly by modulating NF-kB activity . This modulation can lead to apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors such as α-bromoketones and benzylamines . The synthetic versatility allows for the generation of various substituted oxazolidines that may enhance biological activity.
Case Studies
A notable case study examined the effects of oxazolidine derivatives on human cancer cell lines. The study reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells. For example, one derivative showed an IC50 value of approximately 11 μM against LNCaP prostate cancer cells but did not affect VERO or PBMC cell lines significantly .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : The synthesis of oxazolidine derivatives typically involves cyclization of precursor amines or condensation reactions. For example, thiazolidinone analogs (e.g., those in ) are synthesized via reactions of benzothiazole derivatives with substituted phenyl groups. To improve yields, optimize reaction parameters such as temperature (e.g., reflux in anhydrous conditions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization (as described for related compounds in ) can enhance purity .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per GHS guidelines in ).
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- Storage : Keep the compound in a sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from ignition sources (see for similar protocols).
- Spill Management : Neutralize spills with dry sand or chemical absorbents, followed by disposal in accordance with hazardous waste regulations .
Q. How can the structural elucidation of this compound be performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL ( ) for refinement and ORTEP-3 ( ) for thermal ellipsoid visualization. Key steps:
Grow high-quality crystals via slow evaporation in solvents like ethyl acetate or dichloromethane.
Collect diffraction data using a synchrotron or laboratory X-ray source.
Resolve ambiguities in bond lengths/angles by comparing with analogous structures (e.g., (4S)-benzyl oxazolidine derivatives in ) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enantioselective synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and chiral induction. For example:
- Analyze steric effects of the benzyl group on the oxazolidine ring using molecular docking software (e.g., AutoDock Vina).
- Validate predictions experimentally via asymmetric catalysis trials, monitoring enantiomeric excess (ee) with HPLC equipped with chiral columns .
Q. How should contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Assign signals by comparing with published spectra of structurally similar compounds (e.g., 3-nitroso-oxazolidine in ).
- IR : Confirm functional groups (e.g., carbonyl at ~1750 cm⁻¹) and resolve overlaps via 2D-COSY or HSQC NMR.
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What strategies are effective for studying the biological activity of this compound, such as antimicrobial effects?
- Methodological Answer :
In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC/MBC).
Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorobenzyl groups as in ) to assess impact on potency.
Mechanistic Studies : Perform molecular dynamics simulations to investigate interactions with bacterial targets (e.g., penicillin-binding proteins) .
Data Analysis and Experimental Design
Q. How can crystallographic data be reconciled with spectroscopic discrepancies in polymorphic forms?
- Methodological Answer :
- Use SC-XRD to confirm polymorph identity (e.g., orthorhombic vs. monoclinic systems).
- Pair with variable-temperature XRD to study phase transitions.
- Cross-reference with solid-state NMR to detect hydrogen bonding variations (e.g., as in for benzofuran derivatives) .
Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?
- Methodological Answer :
- Control Groups : Include buffers (pH 3–10) and monitor degradation via HPLC at timed intervals.
- Temperature : Conduct accelerated stability studies at 40°C/75% RH.
- Reference Standards : Use deuterated solvents in NMR to track proton exchange or decomposition (see for handling hygroscopic compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
